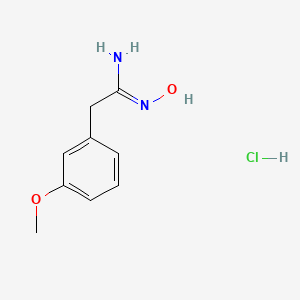

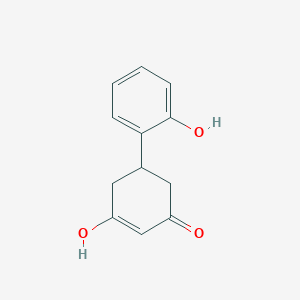

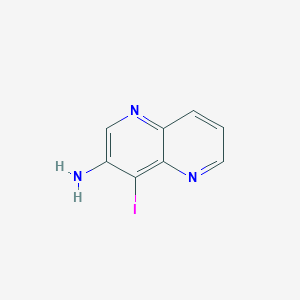

![molecular formula C12H14F2N2O2 B1393024 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole CAS No. 958863-36-0](/img/structure/B1393024.png)

2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole

Descripción general

Descripción

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and its synthesis started from the use of glyoxal and formaldehyde in ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .

Molecular Structure Analysis

Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. It has two equivalent tautomeric forms due to the presence of two nitrogen atoms in the backbone structure .

Chemical Reactions Analysis

Imidazole plays an important role in biochemical processes because of its special acid–base characteristics . It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis .

Physical And Chemical Properties Analysis

Imidazole is a water-soluble compound . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Aplicaciones Científicas De Investigación

Structural Analysis

- Intramolecular Interactions : Compounds derived from benzo[d]imidazole, such as diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate, show unique structural features like intermolecular hydrogen bonds and aromatic interactions, contributing to different molecular arrangements and stabilities (Obledo-Benicio et al., 2020).

Antimicrobial and Antituberculosis Agents

- Antimicrobial Activity : Novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives exhibit significant in-vitro antibacterial activity against various strains and show promise as antitubercular agents (Jadhav et al., 2009).

Novel Synthesis Methods

- Cyclization Techniques : Diethoxymethyl acetate has been used to cyclize aminopyridines to oxazolo and imidazo pyridines, demonstrating an innovative approach to synthesizing thiazolo[5,4-c]pyridines and related compounds (Katner & Brown, 1990).

Antibacterial Activity of Derivatives

- Fluorescent and Antibacterial Compounds : Synthesized (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine derivatives show antibacterial activities and fluorescence properties, suggesting potential applications in bioimaging and as antibacterial agents (Patil et al., 2015).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Properties : New derivatives of 1H-benzo[d]imidazole exhibit both antioxidant and antimicrobial activities, providing insights into their potential therapeutic applications (Bassyouni et al., 2012).

Chemical Sensing and Recognition

- Chemosensor for Metal Ions : A ratiometric fluorescent chemosensor based on a benzimidazole platform has been developed for the selective sensing of Al3+ ions, demonstrating the utility of these compounds in chemical sensing applications (Jeyanthi et al., 2013).

Safety And Hazards

Direcciones Futuras

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propiedades

IUPAC Name |

2-(diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2/c1-3-17-12(18-4-2)11-15-9-5-7(13)8(14)6-10(9)16-11/h5-6,12H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFHJKBXMQKJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC2=CC(=C(C=C2N1)F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680543 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole | |

CAS RN |

958863-36-0 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

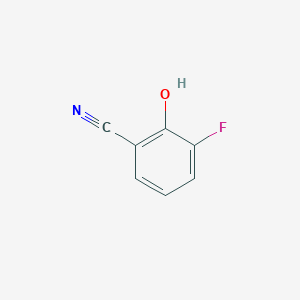

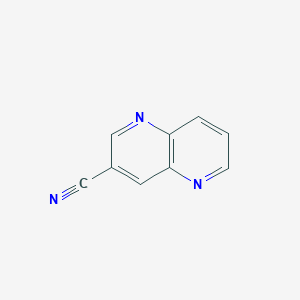

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)

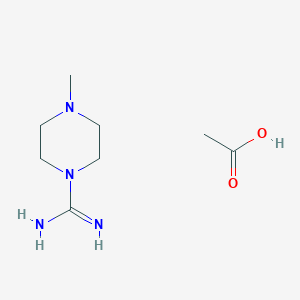

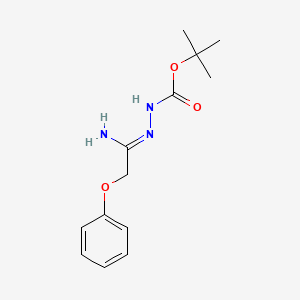

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

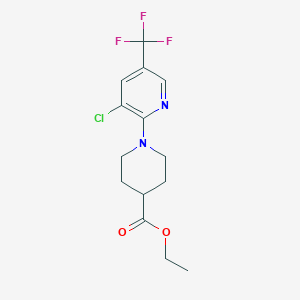

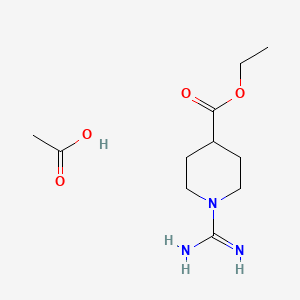

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)